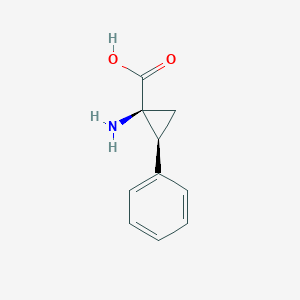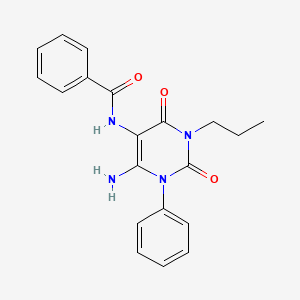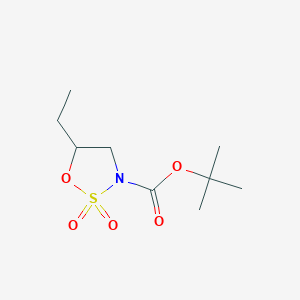
tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is an organic compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing oxygen, nitrogen, and sulfur atoms. The tert-butyl group and the ethyl group attached to the ring provide steric hindrance, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 2-chloroacetate with ethylamine to form tert-butyl 2-ethylaminoacetate. This intermediate is then reacted with sulfur dioxide and an oxidizing agent to form the desired oxathiazolidine ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be further oxidized to form sulfone or sulfoxide derivatives.
Reduction: The compound can be reduced to form thiol or thioether derivatives.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone or sulfoxide derivatives, while reduction can produce thiol or thioether derivatives.
Applications De Recherche Scientifique
tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer activities, is ongoing. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- ®-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- (S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Uniqueness
tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is unique due to the presence of both tert-butyl and ethyl groups, which provide steric hindrance and influence its reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable tool for exploring new chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H17NO5S |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
tert-butyl 5-ethyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO5S/c1-5-7-6-10(16(12,13)15-7)8(11)14-9(2,3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
KAIIZZXQUWMVAF-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


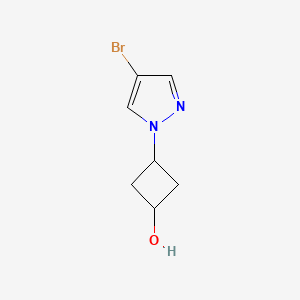
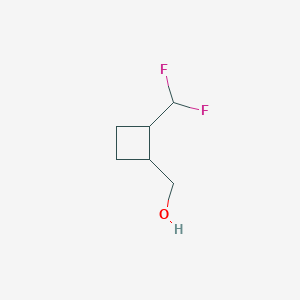
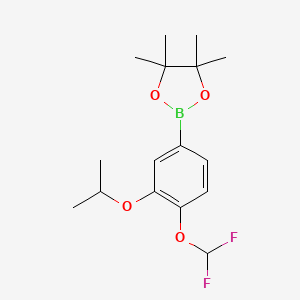
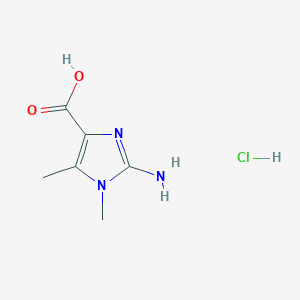
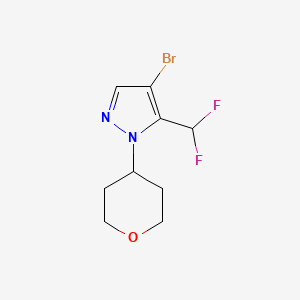
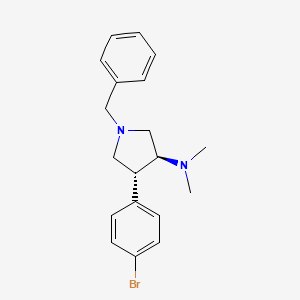
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
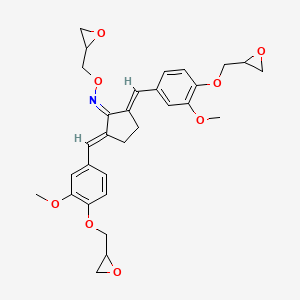
![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)


